HIV-1 capsid inhibitor 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

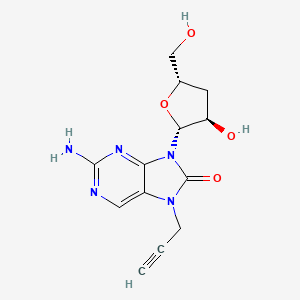

HIV-1 capsid inhibitor 1 is a compound designed to target the capsid shell of the human immunodeficiency virus type 1 (HIV-1). Unlike most antiretroviral drugs that target enzymes like reverse transcriptase, protease, or integrase, HIV-1 capsid inhibitors aim to disrupt the capsid, which is essential for the virus’s replication and infectivity . This novel approach offers a promising avenue for treating HIV, especially in cases where the virus has developed resistance to existing therapies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 capsid inhibitor 1 involves multiple steps, starting from commercially available chemicals. One common route involves the use of a biomass-derived platform chemical to access the core structure of the inhibitor. This method emphasizes step economy and sustainability, reducing the overall production of toxic waste . The reaction conditions typically involve mild temperatures and pressures, with specific catalysts to facilitate the formation of the desired chemical bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency . The use of biomass-derived chemicals is particularly advantageous in industrial settings, as it reduces the environmental impact and lowers production costs .

化学反応の分析

Types of Reactions: HIV-1 capsid inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pressures, and pH levels .

Major Products Formed: The major products formed from these reactions include various analogs of this compound, each with slightly different chemical properties. These analogs are tested for their antiviral activity and pharmacokinetic profiles to identify the most effective candidates for further development .

科学的研究の応用

HIV-1 capsid inhibitor 1 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying capsid-targeting mechanisms and developing new antiviral agents . In biology, it is used to investigate the role of the capsid in the HIV life cycle and its interactions with host cell proteins . In medicine, this compound is being explored as a potential treatment for multidrug-resistant HIV infections . Its unique mechanism of action makes it a valuable tool for understanding and combating HIV .

作用機序

HIV-1 capsid inhibitor 1 exerts its effects by binding to the capsid shell of the virus, disrupting its stability and preventing the proper assembly and disassembly of the capsid . This interference blocks multiple essential steps in the viral life cycle, including nuclear import of the viral genome, integration into the host DNA, and the formation of new viral particles . The compound’s ability to target the capsid makes it effective against strains of HIV that have developed resistance to other antiretroviral drugs .

類似化合物との比較

HIV-1 capsid inhibitor 1 is unique in its ability to target the capsid shell directly. Similar compounds include GS-CA1 and GS-6207, which also target the capsid but have different chemical structures and binding affinities . These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and resistance patterns . The uniqueness of this compound lies in its specific binding site and the resulting effects on capsid stability and viral replication .

Conclusion

This compound represents a novel and promising approach to HIV treatment. Its unique mechanism of action, combined with its potential for overcoming drug resistance, makes it a valuable addition to the arsenal of antiretroviral therapies. Ongoing research and development will continue to explore its full potential and applications in the fight against HIV.

特性

分子式 |

C34H31FN6O4 |

|---|---|

分子量 |

606.6 g/mol |

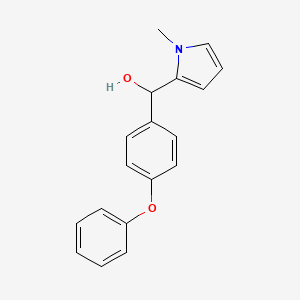

IUPAC名 |

2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide |

InChI |

InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1 |

InChIキー |

ZPXGVTUWCZDJIT-PMERELPUSA-N |

異性体SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |

正規SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)

![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)

![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)

![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)